4-Phenyl-n-propylphthalazin-1-amine

Physicochemical profiling Ligand efficiency Pharmacophore design

4-Phenyl-n-propylphthalazin-1-amine (CAS 23099-87-8, molecular formula C17H17N3, MW 263.34 g/mol) is a 1-alkylamino-4-phenylphthalazine derivative belonging to the phthalazine heterocycle class. Its core scaffold—a phthalazine ring bearing a 4-phenyl substituent and an N-propylamino group at position 1—places it within a well-precedented family of bioactive small molecules that have been investigated as phosphodiesterase (PDE) inhibitors, VEGFR-2 kinase inhibitors, circulatory disorder agents, and platelet aggregation inhibitors.

Molecular Formula C17H17N3
Molecular Weight 263.34 g/mol
CAS No. 23099-87-8
Cat. No. B12908937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-n-propylphthalazin-1-amine
CAS23099-87-8
Molecular FormulaC17H17N3
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCCCNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H17N3/c1-2-12-18-17-15-11-7-6-10-14(15)16(19-20-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)
InChIKeyIYVBAXDFYJYFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-n-propylphthalazin-1-amine (CAS 23099-87-8): Chemical Identity and Core Pharmacophore Context for Procurement Decisions


4-Phenyl-n-propylphthalazin-1-amine (CAS 23099-87-8, molecular formula C17H17N3, MW 263.34 g/mol) is a 1-alkylamino-4-phenylphthalazine derivative belonging to the phthalazine heterocycle class [1]. Its core scaffold—a phthalazine ring bearing a 4-phenyl substituent and an N-propylamino group at position 1—places it within a well-precedented family of bioactive small molecules that have been investigated as phosphodiesterase (PDE) inhibitors, VEGFR-2 kinase inhibitors, circulatory disorder agents, and platelet aggregation inhibitors [2]. The compound is catalogued in PubChem (CID 211422) and is primarily supplied as a research-grade pharmaceutical intermediate, with reported physicochemical properties including a computed XLogP3 of 4, one hydrogen bond donor, three hydrogen bond acceptors, and a boiling point of approximately 485 °C at 760 mmHg [1].

Why Phthalazine-Based Research Compounds Cannot Be Interchanged: Critical Substituent-Dependent Pharmacology at the N1 Position


Within the 1-amino-4-phenylphthalazine chemotype, the identity of the N1 substituent (alkyl, aryl, or heteroaryl) exerts a dominant influence on target selectivity, binding affinity, and downstream pharmacological profile [1]. The well-characterized analog MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine) is a selective PDE5 inhibitor with a Ki of 1.3 µM, whereas N-substituted-4-phenylphthalazin-1-amine derivatives bearing extended aromatic or heteroaromatic groups at N1 have been optimized as potent VEGFR-2 inhibitors with IC50 values reaching 0.08 µM [2][3]. The patent literature further distinguishes 1-neopentylamino- and 1-(1-ethylpropylamino)-4-phenylphthalazine as specific agents for ameliorating circulatory disorders, highlighting that even subtle branching in the alkyl chain affects therapeutic activity [4]. Consequently, replacing 4-phenyl-N-propylphthalazin-1-amine with a different N1-substituted analog—such as an isopropyl (CAS 23099-88-9), neopentyl, or 3-chlorophenyl variant—cannot be assumed to preserve target engagement, potency, or experimental reproducibility without direct, assay-specific comparative validation.

4-Phenyl-n-propylphthalazin-1-amine (CAS 23099-87-8): Quantitative Comparator Evidence for Differentiated Scientific Selection


Minimal Steric Bulk at N1: Physicochemical Differentiation from Branched and Aryl-Substituted Analogs

4-Phenyl-N-propylphthalazin-1-amine bears a linear n-propyl substituent at N1 (MW 263.34 g/mol; rotatable bonds = 4), distinguishing it from the bulkier isopropyl analog (CAS 23099-88-9, same MW but branched) and the significantly larger N-(3-chlorophenyl) analog MY-5445 (MW 331.80 g/mol) [1]. The reduced steric demand of the n-propyl group preserves the hydrogen bond donor capacity (NH count = 1) while minimizing the rotatable bond count relative to extended alkyl or aryl derivatives, a parameter that correlates inversely with oral bioavailability in drug design heuristics. This physicochemical profile makes the compound suitable as a minimal-steric-bulk reference point in structure-activity relationship (SAR) campaigns seeking to isolate the contribution of N1 substitution to target binding [2].

Physicochemical profiling Ligand efficiency Pharmacophore design

Patent-Class Enablement: 1-Alkylamino-4-phenylphthalazine Derivatives for Circulatory Disorders

The European patent EP 0159652 A2 explicitly claims 1-alkylamino-4-phenylphthalazine derivatives as pharmaceutical compositions with prominent activity to ameliorate circulatory disorders, with two exemplified compounds: 1-neopentylamino-4-phenylphthalazine and 1-(1-ethylpropylamino)-4-phenylphthalazine [1]. The general formula encompasses 1-(n-propylamino)-4-phenylphthalazine (the target compound) as the simplest straight-chain alkyl member of this claimed series. In a subsequent US patent (5,089,494), 4-phenylphthalazine derivatives bearing alkyl or hydroxyalkyl groups of 1–5 carbon atoms at R1 are described as platelet aggregation inhibitors, with the n-propyl group explicitly listed among the permissible substituents [2]. While no isolated IC50 or in vivo efficacy data for the specific n-propyl compound were located in these patent disclosures, the compound's explicit inclusion within the claimed generic scope, as the minimal straight-chain alkyl exemplar, positions it as a structurally essential comparator for probing the alkyl chain length–activity relationship within this therapeutic class [3].

Circulatory disorders Platelet aggregation Patent-class pharmacology

Differentiation from MY-5445: Absence of the 3-Chlorophenyl Moiety Alters PDE5 Selectivity Profile

MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine) is a well-characterized PDE5 inhibitor with a reported Ki of 1.3 µM and selectivity for cGMP PDE5 over cAMP PDEs (Ki >1,000 µM for calcium-dependent PDE and 915 µM for cAMP-selective PDE) . The target compound 4-phenyl-N-propylphthalazin-1-amine replaces the 3-chlorophenyl group of MY-5445 with an n-propyl group at the N1 position. This structural divergence eliminates the aromatic N1 substituent and its associated electronic and steric contributions to PDE5 binding. Although direct head-to-head PDE5 inhibition data for the n-propyl analog are not available in the public domain, the well-documented SAR for PDE5 inhibitors indicates that the N1 aryl group of MY-5445 is a critical pharmacophoric element for PDE5 engagement, and its replacement with a simple alkyl chain would be predicted to substantially diminish PDE5 inhibitory potency [1][2]. This makes the n-propyl compound a valuable negative control or selectivity probe for studies aiming to distinguish PDE5-dependent from PDE5-independent effects of phthalazine derivatives.

PDE5 inhibition Target selectivity Pharmacophore mapping

Synthetic Intermediate Utility: N-Propyl as a Tractable Handle for Further Derivatization

The N-n-propyl substituent of 4-phenyl-N-propylphthalazin-1-amine provides a synthetically tractable secondary amine handle that can participate in further N-functionalization reactions (e.g., acylation, sulfonylation, reductive amination, or alkylation) to generate diversified libraries of N-substituted-4-phenylphthalazin-1-amine derivatives [1]. In the VEGFR-2 inhibitor series reported by El-Adl et al. (2022), twenty new N-substituted-4-phenylphthalazin-1-amine derivatives were synthesized, with the most potent compound (7f) achieving VEGFR-2 IC50 = 0.08 µM and anticancer cell line IC50 values of 3.97–4.83 µM, outperforming sorafenib (IC50 = 0.10 µM on VEGFR-2; 5.47–9.18 µM on cell lines) [2]. While the specific n-propyl starting material was not the direct precursor to 7f, the N-propyl compound represents a minimal alkyl-substituted scaffold that can serve as a versatile building block for constructing focused compound libraries through further N-functionalization, offering a defined molecular starting point distinct from the fully elaborated N-aryl or N-heteroaryl derivatives typically reported as final bioactive compounds.

Synthetic chemistry Medicinal chemistry Building block procurement

Isomeric Differentiation: n-Propyl vs. Isopropyl Substitution at N1

The isopropyl-substituted isomer (CAS 23099-88-9; isopropyl-(4-phenyl-phthalazin-1-yl)-amine) shares the identical molecular formula and mass (C17H17N3, MW 263.34) with the n-propyl target compound but differs in the connectivity of the three-carbon alkyl chain [1]. This linear vs. branched isomerism at N1 can differentially affect molecular conformation, target binding, metabolic stability, and physicochemical properties such as logP and aqueous solubility. In the broader context of medicinal chemistry, n-propyl and isopropyl substituents on secondary amines have been shown to produce distinct biological profiles due to differences in steric accessibility of the nitrogen lone pair and conformational preferences of the alkyl chain [2]. While no direct comparative biological data exist for these two specific isomers, their availability as discrete chemical entities enables systematic investigation of alkyl chain topology effects on the pharmacological properties of 4-phenylphthalazin-1-amines. For procurement, selecting the linear n-propyl isomer over the branched isopropyl variant provides a distinct conformational and steric profile that may be critical for SAR studies where alkyl chain geometry is a variable under investigation.

Isomeric profiling Alkyl chain branching Structure-property relationships

VEGFR-2 Inhibitor Scaffold Context: Basal Potency Expectation for Simple N-Alkyl Derivatives

In the VEGFR-2 inhibitor series reported by El-Adl et al. (2022), twenty N-substituted-4-phenylphthalazin-1-amine derivatives were evaluated, with IC50 values against VEGFR-2 spanning from 0.08 µM (compound 7f) to 0.36 µM (compound 7e), all outperforming or equaling sorafenib (IC50 = 0.10 µM) [1]. These active derivatives uniformly bear elaborated N1 substituents (e.g., extended aromatic or heteroaromatic groups with amide or sulfonamide linkages), not simple alkyl chains. The n-propyl compound represents the structurally minimal N-alkyl member of this chemotype and, based on the SAR trend that increasing N1 substituent complexity correlates with enhanced VEGFR-2 affinity, would be expected to exhibit substantially lower VEGFR-2 inhibitory potency than the optimized derivatives [2]. This positions the n-propyl compound as a useful baseline control for quantifying the potency enhancement conferred by N1 elaboration in VEGFR-2 inhibitor development programs.

VEGFR-2 kinase inhibition Anticancer SAR Scaffold benchmarking

Optimal Procurement and Research Application Scenarios for 4-Phenyl-n-propylphthalazin-1-amine (CAS 23099-87-8)


SAR Reference Compound for Alkyl Chain Length vs. Branching Effects in 1-Alkylamino-4-phenylphthalazine Circulatory Agents

As the simplest straight-chain C3 member of the 1-alkylamino-4-phenylphthalazine series claimed in EP 0159652 A2 for circulatory disorder indications, the n-propyl compound serves as the essential linear reference for studies comparing the pharmacological impact of alkyl chain length (C1 through C5) and branching (n-propyl vs. isopropyl vs. neopentyl vs. 1-ethylpropyl) [1]. Procurement of this specific isomer enables head-to-head comparison with the isopropyl analog (CAS 23099-88-9) and the bulkier neopentyl and 1-ethylpropyl derivatives to deconvolute the contributions of chain length, branching, and steric bulk to platelet aggregation inhibitory activity or vasorelaxant effects.

Negative Control for PDE5-Mediated Pharmacology Studies Using the MY-5445 Chemotype

MY-5445 is a well-validated PDE5 inhibitor (Ki = 1.3 µM) whose activity depends critically on the N1 3-chlorophenyl moiety . 4-Phenyl-N-propylphthalazin-1-amine, which replaces this aryl group with an n-propyl chain, is predicted to lack significant PDE5 affinity based on established SAR. This makes the compound a structurally matched negative control for experiments designed to attribute observed biological effects specifically to PDE5 inhibition. Researchers can compare cellular or in vivo responses elicited by MY-5445 with those produced by the n-propyl analog to identify PDE5-independent effects of the phthalazine scaffold.

Versatile Synthetic Building Block for Late-Stage Diversification of Phthalazine-Based Compound Libraries

The N-n-propyl secondary amine of this compound provides a reactive functional handle for further chemical derivatization through N-acylation, N-sulfonylation, N-alkylation, or reductive amination, enabling rapid generation of focused libraries of N-substituted-4-phenylphthalazin-1-amines [2]. In the context of VEGFR-2 inhibitor development, where optimized compounds such as 7f (VEGFR-2 IC50 = 0.08 µM) bear elaborated N1 substituents, the n-propyl starting material offers a well-defined entry point for systematic exploration of the N1 substituent SAR, allowing medicinal chemists to build complexity in a stepwise and controlled manner.

Minimal-Steric-Bulk Reference for Physicochemical and PK Property Benchmarking in Phthalazine Series

With a molecular weight of 263.34 g/mol, XLogP3 of 4, and only 4 rotatable bonds, the n-propyl compound represents one of the smallest and least sterically encumbered members of the bioactive 4-phenylphthalazin-1-amine family [3]. This makes it a suitable reference compound for benchmarking the impact of increasing molecular complexity on key drug-like properties—including solubility, permeability, metabolic stability, and plasma protein binding—within a congeneric phthalazine series. Procurement of this compound enables systematic physicochemical profiling studies that can guide the design of more elaborate analogs with balanced potency and drug-like properties.

Quote Request

Request a Quote for 4-Phenyl-n-propylphthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.